molecular formula C36H34N2O6 B1390399 Di-Fmoc-alpha-methyl-DL-ornithine CAS No. 1219207-80-3

Di-Fmoc-alpha-methyl-DL-ornithine

Cat. No. B1390399
CAS RN: 1219207-80-3
M. Wt: 590.7 g/mol
InChI Key: IJXXFRBTKXBKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-Fmoc-alpha-methyl-DL-ornithine (Di-Fmoc-AMO) is a synthetic amino acid that has been used in a variety of scientific research applications. It has been used in studies of protein synthesis, enzyme-catalyzed reactions, and as a tool to study the biochemical and physiological effects of amino acids on biological systems.

Scientific Research Applications

Di-Fmoc-alpha-methyl-DL-ornithine has been used in a variety of scientific research applications. It has been used in studies of protein synthesis, enzyme-catalyzed reactions, and as a tool to study the biochemical and physiological effects of amino acids on biological systems. It has also been used in studies of the structure and function of proteins, as well as in the study of protein folding. In addition, this compound has been used in studies of the effects of amino acids on the immune system and in the development of new drugs.

Mechanism of Action

Di-Fmoc-alpha-methyl-DL-ornithine is believed to act by binding to and inhibiting the activity of enzymes that are involved in protein synthesis. This inhibition of enzyme activity can lead to the disruption of protein synthesis, which can result in the inhibition of cell growth and the death of cells. In addition, this compound can also bind to and inhibit the activity of enzymes involved in the metabolism of other amino acids, which can lead to the disruption of metabolic pathways and the inhibition of cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit protein synthesis, which can lead to the inhibition of cell growth and the death of cells. In addition, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of other amino acids, which can lead to the disruption of metabolic pathways and the inhibition of cell growth. Furthermore, this compound has been shown to have anti-inflammatory and anti-viral effects, as well as to have an effect on the immune system.

Advantages and Limitations for Lab Experiments

Di-Fmoc-alpha-methyl-DL-ornithine has several advantages for lab experiments. It is a relatively inexpensive synthetic amino acid, and it is easy to prepare and use. In addition, this compound can be used to study the biochemical and physiological effects of amino acids on biological systems. However, this compound also has some limitations. It has a relatively short half-life, which can make it difficult to study the long-term effects of this compound on biological systems. In addition, this compound can be toxic to cells at high concentrations, and it can be difficult to control the concentration of this compound in experiments.

Future Directions

There are several potential future directions for the use of Di-Fmoc-alpha-methyl-DL-ornithine. It could be used in the development of new drugs, as it has demonstrated anti-inflammatory and anti-viral effects. In addition, this compound could be used in the development of new therapies to treat cancer, as it has been shown to inhibit the growth of cancer cells. Finally, this compound could be used to study the effects of amino acids on the immune system, as it has been shown to have an effect on the immune system.

properties

IUPAC Name

2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34N2O6/c1-36(33(39)40,38-35(42)44-22-32-29-17-8-4-13-25(29)26-14-5-9-18-30(26)32)19-10-20-37-34(41)43-21-31-27-15-6-2-11-23(27)24-12-3-7-16-28(24)31/h2-9,11-18,31-32H,10,19-22H2,1H3,(H,37,41)(H,38,42)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXXFRBTKXBKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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